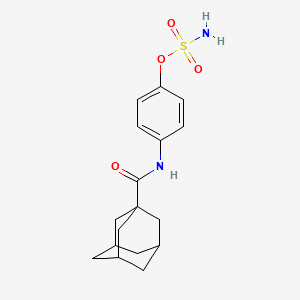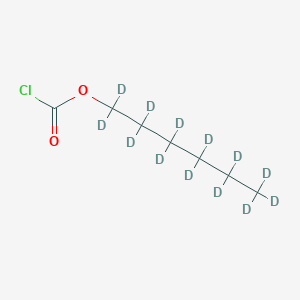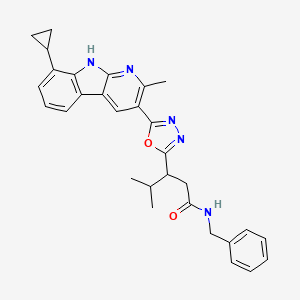
Anti-MRSA agent 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-MRSA agent 6 is a novel compound designed to combat methicillin-resistant Staphylococcus aureus (MRSA), a type of bacteria that has developed resistance to many antibiotics. MRSA is a significant cause of hospital-acquired infections and poses a serious public health threat due to its resistance to conventional treatments . This compound has shown promising results in pre-clinical and clinical studies, making it a potential candidate for treating MRSA infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 6 involves multiple steps, including the formation of key intermediates and their subsequent reactionsCommon reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and efficacy of the compound. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Anti-MRSA agent 6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Anti-MRSA agent 6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and its potential to disrupt biofilm formation.
Medicine: Explored as a therapeutic agent for treating MRSA infections, with studies focusing on its efficacy, safety, and pharmacokinetics.
Wirkmechanismus
The mechanism of action of Anti-MRSA agent 6 involves targeting specific pathways essential for bacterial survival. It primarily disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall, by inhibiting key enzymes involved in its biosynthesis. This leads to cell lysis and death of the bacteria. Additionally, this compound may interfere with other cellular processes, such as DNA replication and protein synthesis, further enhancing its antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Anti-MRSA agent 6 is unique compared to other anti-MRSA compounds due to its specific mechanism of action and higher potency. Similar compounds include:
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis but has limitations due to resistance development.
Daptomycin: A lipopeptide antibiotic that disrupts cell membrane integrity but may cause side effects like muscle toxicity.
Eigenschaften
Molekularformel |
C16H11F2N3 |
|---|---|
Molekulargewicht |
283.27 g/mol |
IUPAC-Name |
2,5-difluoro-N-[(E)-quinolin-3-ylmethylideneamino]aniline |
InChI |
InChI=1S/C16H11F2N3/c17-13-5-6-14(18)16(8-13)21-20-10-11-7-12-3-1-2-4-15(12)19-9-11/h1-10,21H/b20-10+ |
InChI-Schlüssel |
PPFKQUSDPLHQGP-KEBDBYFISA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)/C=N/NC3=C(C=CC(=C3)F)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=NNC3=C(C=CC(=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium](/img/structure/B12398848.png)


![(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12398858.png)

